molecular formula C8H9FO2 B061772 2-Fluoro-3-methoxybenzyl alcohol CAS No. 178974-59-9

2-Fluoro-3-methoxybenzyl alcohol

Cat. No. B061772
Key on ui cas rn: 178974-59-9
M. Wt: 156.15 g/mol
InChI Key: CXVBJFZOPGMFGV-UHFFFAOYSA-N
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Patent
US05565482

Procedure details

2-Fluoro-3-methoxybenzoic acid from Step 1 (16.65 g, 98 mmol) was dissolved in anhydrous tetrahydrofuran (60 mL), cooled in an ice bath, and treated with borane dimethyl sulfide complex (19 mL, 190 mmol). The reaction was stirred at room temperature for 4.2 hours, quenched by the slow addition of methanol, and concentrated in vacuo. The residue was dissolved in ethyl acetate, treated with 3N hydrochloric acid and filtered through diatomaceous earth. The organic layer of the filtrate was collected, washed with NaHCO3, brine, dried over MgSO4 and reconcentrated in vacuo to give 2-fluoro-3-methoxybenzyl alcohol (12.35 g, 81%) as a white solid: mp 53°-57° C.; 1H NMR (acetone-d6) 300 MHz 7.07 (m, 3H) 4.67 (d, J=5.8 Hz, 2H) 4.24 (t, J=5.8 Hz, 1H) 3.86 (s, 3H); 19F NMR (acetone-d6) 300 MHz -144.77 (m).
Quantity
16.65 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:10]([O:11][CH3:12])=[CH:9][CH:8]=[CH:7][C:3]=1[C:4](O)=[O:5]>O1CCCC1>[F:1][C:2]1[C:10]([O:11][CH3:12])=[CH:9][CH:8]=[CH:7][C:3]=1[CH2:4][OH:5]

Inputs

Step One
Name
Quantity
16.65 g
Type
reactant
Smiles
FC1=C(C(=O)O)C=CC=C1OC
Name
Quantity
60 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature for 4.2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
ADDITION
Type
ADDITION
Details
treated with borane dimethyl sulfide complex (19 mL, 190 mmol)
CUSTOM
Type
CUSTOM
Details
quenched by the slow addition of methanol
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in ethyl acetate
ADDITION
Type
ADDITION
Details
treated with 3N hydrochloric acid
FILTRATION
Type
FILTRATION
Details
filtered through diatomaceous earth
CUSTOM
Type
CUSTOM
Details
The organic layer of the filtrate was collected
WASH
Type
WASH
Details
washed with NaHCO3, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4

Outcomes

Product
Details
Reaction Time
4.2 h
Name
Type
product
Smiles
FC1=C(CO)C=CC=C1OC
Measurements
Type Value Analysis
AMOUNT: MASS 12.35 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 80.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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